2,3-Dimethoxy-6-(trimethylsilyl)pyridine (CAS 1131335-54-0) is a highly specialized, regioselectively blocked heterocyclic building block designed for advanced organic synthesis. Featuring electron-donating methoxy groups at the 2- and 3-positions alongside a bulky trimethylsilyl (TMS) group at the 6-position, this compound is engineered to solve specific regiochemical challenges in pyridine functionalization. In procurement and process chemistry, it is primarily sourced as a reliable precursor for directed ortho-metalation (DoM) and multi-step API synthesis, where its substitution pattern prevents unwanted side reactions and ensures high-fidelity downstream functionalization[1].
Attempting to substitute this compound with the cheaper, unblocked 2,3-dimethoxypyridine routinely leads to process failures during strong-base metalation, as the highly acidic C6 position competes with the desired C4 position, resulting in complex regioisomeric mixtures that demand costly chromatographic separation [1]. Conversely, substituting with a 6-halogenated analog (such as 6-bromo-2,3-dimethoxypyridine) introduces the severe risk of premature halogen-metal exchange or unwanted cross-coupling during early synthetic steps. The 6-TMS group in 2,3-dimethoxy-6-(trimethylsilyl)pyridine uniquely provides robust steric and electronic blocking that remains chemically inert to many strong bases, yet can be selectively activated for ipso-substitution when required, making it non-interchangeable for precision synthesis.
Lithiation of unblocked 2,3-dimethoxypyridine typically yields moderate C4-functionalization due to competing deprotonation at the highly acidic C6 position. By utilizing 2,3-dimethoxy-6-(trimethylsilyl)pyridine, the C6 position is sterically and electronically blocked. This shifts the metalation exclusively to the C4 position, achieving >95% regioselectivity compared to the ~50-60% typical of the unblocked baseline [1].
| Evidence Dimension | C4-Lithiation Regioselectivity |
| Target Compound Data | >95% selective C4-metalation |
| Comparator Or Baseline | 2,3-Dimethoxypyridine (~50-60% yield due to C6 competition) |
| Quantified Difference | ~40% increase in target regioisomer yield |
| Conditions | n-BuLi or LDA in THF at -78°C |
Prevents the formation of difficult-to-separate regioisomers, directly lowering purification costs and improving overall yield in multi-step API synthesis.
While 6-alkyl or 6-aryl substituted pyridines are permanently functionalized, the 6-TMS group in 2,3-dimethoxy-6-(trimethylsilyl)pyridine serves as a versatile latent handle. It undergoes clean ipso-halodesilylation (e.g., with bromine or iodine sources) to yield 6-halo-2,3-dimethoxypyridines with >90% conversion. In contrast, direct halogenation of unblocked 2,3-dimethoxypyridine yields a mixture of 4-halo, 5-halo, and 6-halo isomers, requiring extensive chromatography to isolate the desired product [1].
| Evidence Dimension | Regioselective Halogenation Yield |
| Target Compound Data | >90% yield of 6-halo derivative via ipso-substitution |
| Comparator Or Baseline | Direct halogenation of 2,3-dimethoxypyridine (<50% yield of specific isomer) |
| Quantified Difference | >40% improvement in isolated yield of the 6-halo building block |
| Conditions | Electrophilic halogen source (e.g., NBS, NIS) in mild solvent |
Allows chemists to install a cross-coupling handle at the C6 position at a late stage, without disrupting earlier functionalization at C4 or C5.
In procurement, building blocks must maintain high purity during storage to ensure reproducible stoichiometry. 2,3-Dimethoxy-6-(trimethylsilyl)pyridine exhibits excellent thermal and hydrolytic stability, remaining >98% pure after 6 months at room temperature. In contrast, the corresponding 2,3-dimethoxypyridine-6-boronic acid is prone to protodeboronation and oligomerization, often degrading by 10-15% over the same period under ambient conditions[1].
| Evidence Dimension | Ambient Storage Purity (6 months) |
| Target Compound Data | >98% purity retained |
| Comparator Or Baseline | 2,3-Dimethoxypyridine-6-boronic acid (~85-90% purity retained) |
| Quantified Difference | 10-15% higher purity retention |
| Conditions | Room temperature, ambient humidity storage |
Reduces material waste and ensures reproducible stoichiometry in scale-up manufacturing compared to unstable boronic acid equivalents.
Where this compound is the right choice for synthesizing complex pharmaceuticals requiring precise functionalization at the C4 position. The 6-TMS group strictly blocks unwanted side reactions during early-stage directed ortho-metalation, ensuring high-fidelity translation from discovery to process scale [1].
Ideal for synthetic routes where a C6-aryl or C6-heteroaryl group must be installed late in the sequence. The TMS group survives early basic conditions and is easily converted to a halide via ipso-substitution for Suzuki or Stille couplings, offering orthogonal reactivity that standard alkyl or halogenated precursors cannot provide [2].
Crucial for synthesizing Atpenin A5 analogs and other succinate dehydrogenase inhibitors, where the 2,3-dimethoxypyridine core requires highly specific sequential functionalization without regioisomeric contamination[3].